Cas no 123987-13-3 ((3-(4-Methylpiperazin-1-yl)phenyl)methanol)

(3-(4-Methylpiperazin-1-yl)phenyl)methanol is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and agrochemical applications. Its structure features a hydroxymethyl group and a 4-methylpiperazine moiety, offering reactive sites for further functionalization. The compound exhibits good solubility in polar organic solvents, facilitating its use in coupling reactions and derivatization processes. Its stability under standard conditions ensures reliable handling and storage. As a building block, it enables the synthesis of complex molecules, including potential bioactive compounds. The presence of both aromatic and aliphatic nitrogen enhances its utility in medicinal chemistry, particularly for designing kinase inhibitors or CNS-targeted agents. Its well-defined purity and consistent quality make it suitable for research and development purposes.
(3-(4-Methylpiperazin-1-yl)phenyl)methanol structure
123987-13-3 structure
Product Name:(3-(4-Methylpiperazin-1-yl)phenyl)methanol
CAS No:123987-13-3
MF:C12H18N2O
MW:206.284122943878
MDL:MFCD09757582
CID:103926
PubChem ID:46779098
Update Time:2025-05-19

(3-(4-Methylpiperazin-1-yl)phenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (3-(4-Methylpiperazin-1-yl)phenyl)methanol
    • [3-(4-Methylpiperazin-1-yl)phenyl]methanol
    • Benzenemethanol,3-(4-methyl-1-piperazinyl)-
    • (3-(4-Methylpiperazin-1-yl)
    • 3-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHANOL
    • SCHEMBL11891932
    • J-501078
    • CS-0151077
    • FS-2988
    • Benzenemethanol, 3-(4-methyl-1-piperazinyl)-
    • DTXSID00675479
    • 123987-13-3
    • AKOS015850938
    • MFCD09757582
    • FT-0737230
    • DB-010046
    • MDL: MFCD09757582
    • Inchi: 1S/C12H18N2O/c1-13-5-7-14(8-6-13)12-4-2-3-11(9-12)10-15/h2-4,9,15H,5-8,10H2,1H3
    • InChI Key: WUTDMUUJMMFJMQ-UHFFFAOYSA-N
    • SMILES: OCC1=CC=CC(=C1)N1CCN(C)CC1

Computed Properties

  • Exact Mass: 206.14200
  • Monoisotopic Mass: 206.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.7A^2
  • XLogP3: 1

Experimental Properties

  • Density: 1.106
  • Boiling Point: 364.7°C at 760 mmHg
  • Flash Point: 190.274 °C
  • Refractive Index: 1.57
  • PSA: 26.71000
  • LogP: 0.93360

(3-(4-Methylpiperazin-1-yl)phenyl)methanol Security Information

(3-(4-Methylpiperazin-1-yl)phenyl)methanol Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(3-(4-Methylpiperazin-1-yl)phenyl)methanol Pricemore >>

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(3-(4-Methylpiperazin-1-yl)phenyl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:123987-13-3)(3-(4-Methylpiperazin-1-yl)phenyl)methanol
Order Number:A890622
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:33
Price ($):288.0/490.0
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Additional information on (3-(4-Methylpiperazin-1-yl)phenyl)methanol

Introduction to (3-(4-Methylpiperazin-1-yl)phenyl)methanol and Its Significance in Modern Chemical Research

Compound with the CAS number 123987-13-3, specifically identified as (3-(4-Methylpiperazin-1-yl)phenyl)methanol, represents a fascinating subject of study in the realm of chemical biology and pharmaceutical development. This compound, characterized by its unique structural and functional attributes, has garnered significant attention in recent years due to its potential applications in drug discovery and therapeutic interventions.

The molecular structure of (3-(4-Methylpiperazin-1-yl)phenyl)methanol comprises a phenyl ring substituted with a 4-methylpiperazine moiety at the third position, linked to a hydroxymethyl group. This configuration imparts distinct physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules. The presence of the 4-methylpiperazine group, in particular, is noteworthy as it is a common pharmacophore in many bioactive compounds, known for its ability to interact with various biological targets.

In the context of contemporary research, the utility of (3-(4-Methylpiperazin-1-yl)phenyl)methanol extends beyond its role as a synthetic building block. Recent studies have highlighted its potential as a scaffold for developing novel therapeutic agents. The compound's ability to modulate biological pathways makes it an attractive candidate for further investigation in areas such as central nervous system disorders, cardiovascular diseases, and inflammatory conditions.

One of the most compelling aspects of (3-(4-Methylpiperazin-1-yl)phenyl)methanol is its versatility in chemical modifications. Researchers have leveraged this compound to synthesize derivatives with enhanced pharmacological properties. For instance, modifications at the hydroxymethyl group have been explored to introduce different functionalities, thereby tailoring the compound's interactions with biological targets. Such modifications are crucial in optimizing drug candidates for efficacy and selectivity.

The synthesis of (3-(4-Methylpiperazin-1-yl)phenyl)methanol itself is an intricate process that requires careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including catalytic processes and green chemistry principles, have been employed to enhance the efficiency and sustainability of its production. These advancements not only improve the accessibility of the compound but also align with global efforts to promote environmentally friendly chemical practices.

From a pharmacological perspective, the interaction between (3-(4-Methylpiperazin-1-yl)phenyl)methanol and biological targets has been extensively studied. The 4-methylpiperazine moiety is known to exhibit binding affinity with various receptors and enzymes, making it a valuable component in drug design. Preclinical studies have demonstrated promising results in models of neurological disorders, where this compound has shown potential in modulating neurotransmitter activity. Such findings underscore its significance as a lead compound for further development.

The role of computational chemistry in understanding the behavior of (3-(4-Methylpiperazin-1-yl)phenyl)methanol cannot be overstated. Molecular modeling techniques have been instrumental in predicting its interactions with biological targets and optimizing its pharmacokinetic properties. By integrating experimental data with computational insights, researchers can accelerate the drug discovery process and reduce the time-to-market for new therapeutics.

In conclusion, compound CAS no.123987-13-3, identified as (3-(4-Methylpiperazin-1-yl)phenyl)methanol, represents a cornerstone in modern chemical research. Its unique structural features, synthetic versatility, and pharmacological potential make it a compelling candidate for further exploration. As research continues to uncover new applications and advancements in drug development methodologies, this compound is poised to play a pivotal role in shaping the future of therapeutic interventions.

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Amadis Chemical Company Limited
(CAS:123987-13-3)(3-(4-Methylpiperazin-1-yl)phenyl)methanol
A890622
Purity:99%/99%
Quantity:5g/10g
Price ($):288.0/490.0
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